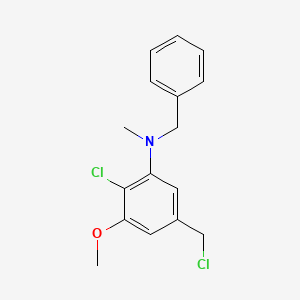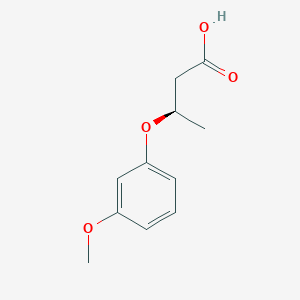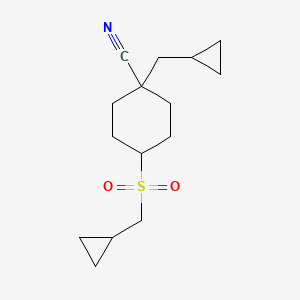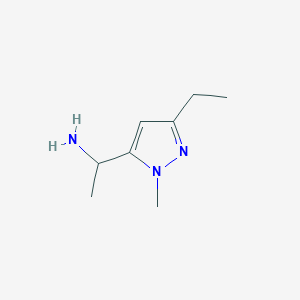
Cephalotaxine, acetate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cephalotaxine, acetate (ester) is a natural alkaloid derived from the plant genus Cephalotaxus. This compound is known for its unique chemical structure and significant biological activities, particularly in the field of medicinal chemistry. Cephalotaxine, acetate (ester) is a derivative of cephalotaxine, which is isolated from the bark and leaves of Cephalotaxus species. It has been extensively studied for its potential therapeutic applications, especially in the treatment of leukemia.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cephalotaxine, acetate (ester) typically involves the esterification of cephalotaxine. One common method is the oxidative ring-opening of a furan, which unveils an amine-tethered dicarbonyl. This intermediate undergoes a spontaneous transannular Mannich cyclization, forming the cephalotaxine substructure in a single operation with a yield of 60% . Another method involves the borohydride reduction of cephalotaxinone to cephalotaxine, followed by esterification .
Industrial Production Methods
Industrial production of cephalotaxine, acetate (ester) often relies on plant-derived cephalotaxine due to its abundance in Cephalotaxus species. The process involves the extraction of cephalotaxine from the plant material, followed by chemical modification to produce the acetate ester. This method is preferred for large-scale production due to the high yield and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Cephalotaxine, acetate (ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert cephalotaxine, acetate (ester) to other functionalized compounds.
Substitution: The acetate group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as acyl chlorides and anhydrides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various cephalotaxine derivatives with modified functional groups, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Cephalotaxine, acetate (ester) has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex alkaloids.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Cephalotaxine, acetate (ester) is investigated for its antileukemic properties and potential use in cancer therapy.
Industry: The compound is used in the development of pharmaceuticals and as a lead compound for drug discovery
Wirkmechanismus
Cephalotaxine, acetate (ester) exerts its effects by binding to the peptidyl transferase center of the human ribosome, inhibiting protein translation. This mechanism is similar to that of homoharringtonine, another cephalotaxine derivative. The inhibition of protein synthesis leads to the suppression of cell growth and proliferation, making it effective against rapidly dividing cancer cells .
Vergleich Mit ähnlichen Verbindungen
Cephalotaxine, acetate (ester) can be compared with other similar compounds such as:
Homoharringtonine: Both compounds inhibit protein synthesis, but homoharringtonine has an additional ester side chain that enhances its biological activity.
Isoharringtonine: Similar in structure but differs in the position of the ester group, affecting its activity.
Norisoharringtonine: A new compound with a similar backbone but different functional groups, leading to distinct biological properties.
Cephalotaxine, acetate (ester) is unique due to its specific esterification, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C20H23NO5 |
|---|---|
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
[(2S,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl] acetate |
InChI |
InChI=1S/C20H23NO5/c1-12(22)26-19-17(23-2)10-20-5-3-6-21(20)7-4-13-8-15-16(25-11-24-15)9-14(13)18(19)20/h8-10,18-19H,3-7,11H2,1-2H3/t18-,19-,20+/m1/s1 |
InChI-Schlüssel |
WZFZRXGNVSHCOI-AQNXPRMDSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1[C@H]2C3=CC4=C(C=C3CCN5[C@@]2(CCC5)C=C1OC)OCO4 |
Kanonische SMILES |
CC(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B13090710.png)
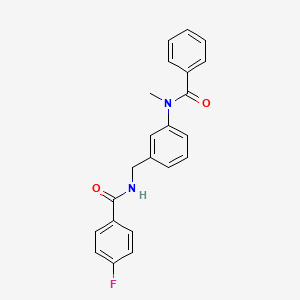


![1-Phenyl-3-(2'-vinyl-[1,1'-biphenyl]-2-yl)propan-1-one](/img/structure/B13090754.png)

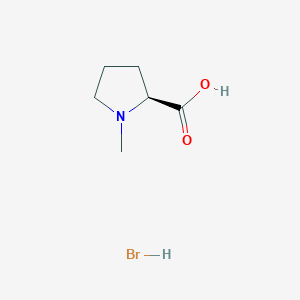
![4-Chloro-2-(cyclopropylmethyl)thieno[2,3-D]pyrimidine](/img/structure/B13090770.png)
![5-(7-Bicyclo[4.1.0]heptanyl)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13090775.png)
![5-Azaspiro[2.6]nonane](/img/structure/B13090776.png)
